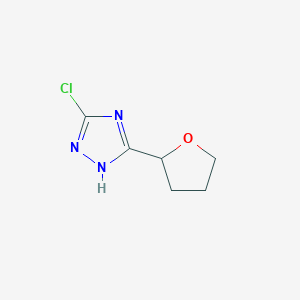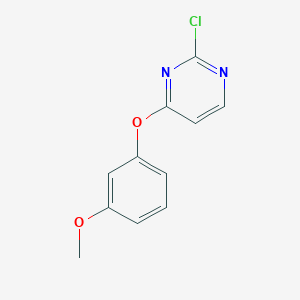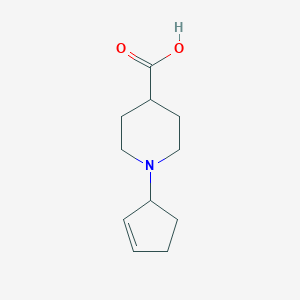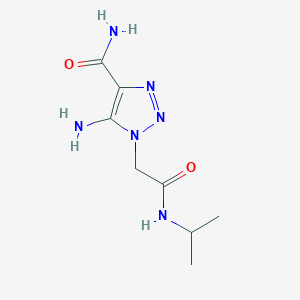
5-Amino-1-(2-(isopropylamino)-2-oxoethyl)-1H-1,2,3-triazole-4-carboxamide
Vue d'ensemble
Description
5-Amino-1-(2-(isopropylamino)-2-oxoethyl)-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound belonging to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Mécanisme D'action
Target of Action
The primary target of the compound 5-Amino-1-(isopropylcarbamoyl-methyl)-1H-[1,2,3]triazole-4-carboxylic acid amide is an enzyme called nicotinamide N-methyltransferase (NNMT) . This enzyme is predominantly expressed in the liver and fat cells . It plays a crucial role in the metabolism of nicotinamide (NCA), pyridine, and related analogues .
Mode of Action
5-Amino-1-(isopropylcarbamoyl-methyl)-1H-[1,2,3]triazole-4-carboxylic acid amide functions by blocking the activity of NNMT . By inhibiting NNMT, it helps maintain efficient energy metabolism and preserve muscle mass . This compound has shown promising effects on muscle fibers by promoting mitochondrial biogenesis and enhancing energy production within cells .
Biochemical Pathways
The inhibition of NNMT by 5-Amino-1-(isopropylcarbamoyl-methyl)-1H-[1,2,3]triazole-4-carboxylic acid amide affects several biochemical pathways. It influences the metabolism of nicotinamide and related compounds, leading to the formation of methylated metabolic products . This modulation of NNMT activity also appears to activate stem cells and boost skeletal muscle regeneration potential .
Result of Action
The inhibition of NNMT by 5-Amino-1-(isopropylcarbamoyl-methyl)-1H-[1,2,3]triazole-4-carboxylic acid amide leads to significant cellular and molecular effects. It has been associated with significant weight reduction, decreased fat mass and fat cell size, and lower plasma cholesterol and glucose levels . These effects suggest potential therapeutic applications for conditions like obesity and type 2 diabetes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Amino-1-(isopropylcarbamoyl-methyl)-1H-[1,2,3]triazole-4-carboxylic acid amide. For instance, the expression and activity of NNMT can vary depending on the tissue type and physiological state . .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(2-(isopropylamino)-2-oxoethyl)-1H-1,2,3-triazole-4-carboxamide can be achieved through a transition-metal-free strategy. One such method involves the nucleophilic addition and cyclization of carbodiimides with diazo compounds . This process is carried out under mild conditions, making it an efficient and straightforward approach.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale synthesis would involve optimizing the reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-1-(2-(isopropylamino)-2-oxoethyl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form more complex structures.
Functionalization: Further functionalization can be achieved through reactions with different reagents to introduce new functional groups.
Common Reagents and Conditions
Carbodiimides: Used in the initial synthesis.
Diazo Compounds: Participate in the nucleophilic addition and cyclization process.
Mild Conditions: The reactions are typically carried out under mild conditions to preserve the integrity of the compound.
Major Products Formed
The major products formed from these reactions include various functionalized triazoles, which can be further utilized in different applications.
Applications De Recherche Scientifique
5-Amino-1-(2-(isopropylamino)-2-oxoethyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: Used in the development of pharmaceuticals due to its potential biological activities.
Biological Research: Studied for its interactions with biological molecules and potential therapeutic effects.
Industrial Applications: Utilized in the synthesis of other complex molecules and materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-Methyl)phenyl-5-amino-1,2,3-triazole carboxylic acid amide
- 2-Phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acids/carbohydrazides
Uniqueness
Its synthesis under mild conditions and the ability to undergo further functionalization make it a valuable compound in research and industrial applications .
Propriétés
IUPAC Name |
5-amino-1-[2-oxo-2-(propan-2-ylamino)ethyl]triazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N6O2/c1-4(2)11-5(15)3-14-7(9)6(8(10)16)12-13-14/h4H,3,9H2,1-2H3,(H2,10,16)(H,11,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTFURZJNCACWRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN1C(=C(N=N1)C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzaldehyde](/img/structure/B1394304.png)


![4-[(2-Chloropyrimidin-4-yl)amino]benzoic acid](/img/structure/B1394308.png)
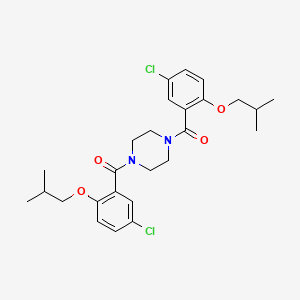
![(1S,4S)-2-thia-5-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B1394310.png)
